4-Chloro-1H-indole-6-carboxylic acid
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Overview
Description
4-Chloro-1H-indole-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H6ClNO2 .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-indole-6-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .Chemical Reactions Analysis
Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis
4-Chloro-1H-indole-6-carboxylic acid has a molecular weight of 195.6 . It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Synthetic Intermediates
4-Chloro-1H-indole-6-carboxylic acid and its derivatives have been explored as valuable synthetic intermediates. For example, 4- or 6-chloromethyl-1H-indole-2-carboxylates were prepared by eliminating SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, accessible through Fischer-type indolization. These intermediates offer new avenues in synthetic chemistry (Pete & Parlagh, 2003), (Pete, Varga, & Kovács, 2004).
Synthesis of Bioactive Compounds
This compound has been utilized in the synthesis of bioactive compounds. For example, 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), was synthesized through a novel route (Li Song, 2006).
Molecular Docking Studies
Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, synthesized using 1H-indole-2-carboxylic acids, have been conducted. These studies predict binding interactions with target proteins like EGFR, indicating potential pharmaceutical applications (Reddy et al., 2022).
Electrochemical Properties
The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties were investigated for polyindole derivatives like poly(indole-6-carboxylic acid). These studies reveal the impact of substituent position on the electrochemical properties of these polymers, suggesting applications in supercapacitors (Ma et al., 2015).
Crystal Structure Analysis
Studies on the crystal structure of compounds like 3-carboxymethyl-1H-indole-4-carboxylic acid provide insights into the molecular geometry and intermolecular interactions of these compounds, which is crucial for understanding their chemical properties and potential applications (Mao, 2011).
Antimicrobial Activity
Research into indole-2-carboxylic acid derivatives has revealed their potential in therapeutic applications due to significant antibacterial and antifungal activities. This includes synthesized compounds like 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, compared against standard drugs for their antimicrobial efficacy (Raju et al., 2015).
Optical Imaging for Cancer Detection
A water-soluble near-infrared dye developed from derivatives of this compound, like 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid, shows promise in cancer detection via optical imaging. Its high quantum yield and stability for bioconjugation make it suitable for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMAXGRAWALUNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646332 |
Source
|
Record name | 4-Chloro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indole-6-carboxylic acid | |
CAS RN |
885520-25-2 |
Source
|
Record name | 4-Chloro-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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